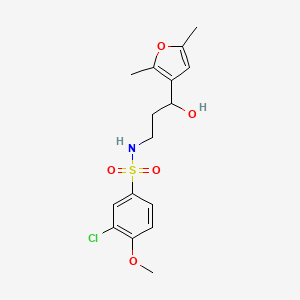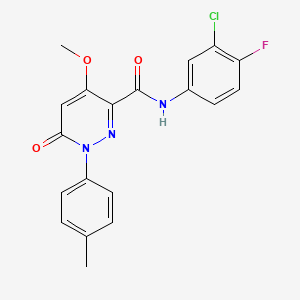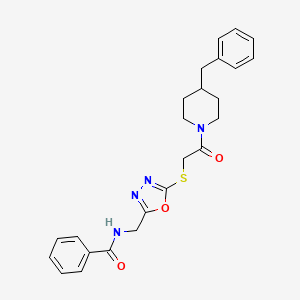![molecular formula C21H22N4O3S3 B2468675 4-[butyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide CAS No. 683767-66-0](/img/structure/B2468675.png)
4-[butyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[butyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C21H22N4O3S3 and its molecular weight is 474.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
The chemical structure of interest, although not directly mentioned, relates to compounds with similar functional groups and molecular frameworks that have been studied for their potential anticancer activities. For example, derivatives of indapamide, possessing sulfamoyl and benzamide groups, have shown promising pro-apoptotic activity against melanoma cell lines, highlighting the potential of such compounds in cancer research. Compound SGK 266, a synthesized derivative, exhibited significant anticancer activity with IC50 values of 85–95 µM against melanoma cancer cell line MDA–MB435. Furthermore, it demonstrated inhibition of human carbonic anhydrase isoforms, which are relevant targets in cancer therapy (Ö. Yılmaz et al., 2015).
Inhibition of Carbonic Anhydrases
Compounds structurally related to the specified chemical have been investigated for their inhibitory effects on human carbonic anhydrase isoforms, which play crucial roles in various physiological functions, including respiration, acid-base balance, and CO2 transport. Libraries of sulfonamide-based compounds, akin to the chemical structure , have been designed to target carbonic anhydrase isoforms selectively. These studies have contributed to the understanding of structure-activity relationships, aiding in the development of potent inhibitors with potential therapeutic applications in conditions like glaucoma, epilepsy, and cancer (S. Distinto et al., 2019).
Antimicrobial and Antifungal Properties
Research on benzothiazole and thiazole derivatives, which share similar structural motifs with the compound of interest, has revealed significant antimicrobial and antifungal properties. These compounds have been shown to exhibit activity against a range of bacterial and fungal pathogens, suggesting their potential as lead compounds for the development of new antimicrobial agents. This underscores the importance of such chemical structures in addressing the growing concern of antibiotic resistance (N. Kobzar et al., 2019).
properties
IUPAC Name |
4-[butyl(methyl)sulfamoyl]-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S3/c1-4-5-12-25(3)31(27,28)15-8-6-14(7-9-15)20(26)24-21-23-16-10-11-17-18(19(16)30-21)22-13(2)29-17/h6-11H,4-5,12H2,1-3H3,(H,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZHMFUYLLQZEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C4=C(C=C3)SC(=N4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[3-(pyridin-3-yl)-1,2,4-thiadiazol-5-yl]quinoline-4-carboxamide](/img/structure/B2468592.png)

![2-Amino-4-(5-bromo-2-fluorophenyl)-6-(3-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2468594.png)
![2-({5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)benzoic acid](/img/structure/B2468595.png)




![6-Phenyl-2-[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2468603.png)
![N-cyclohexyl-2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2468605.png)

![1-(3-Methoxyphenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2468610.png)
![N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2468611.png)
![N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)pivalamide](/img/structure/B2468612.png)